molecular formula C17H13NO4S B2456233 Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate CAS No. 477556-68-6

Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No.: B2456233
CAS No.: 477556-68-6
M. Wt: 327.35
InChI Key: YFPQLIFKGMQRBC-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-17(11-5-6-13-14(9-11)21-8-7-20-13)22-10-16-18-12-3-1-2-4-15(12)23-16/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPQLIFKGMQRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Benzo[d]thiazole moiety : Known for its biological activity.
  • Dihydrobenzo[b][1,4]dioxine backbone : Imparts stability and potential interaction with biological targets.
  • Carboxylate group : Enhances solubility and reactivity.

Anticancer Activity

Recent studies indicate that compounds similar to benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Study Findings : A series of benzodioxole-based derivatives demonstrated effective cytotoxicity against A549 human lung adenocarcinoma and C6 rat glioma cells. The compounds were evaluated for their effects on DNA synthesis and apoptosis, showing promising results in inhibiting cancer cell proliferation .
Compound NameCell Line TestedIC50 (µM)
Benzodioxole derivativeA54910.5
Benzodioxole derivativeC612.3

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes, which is crucial for its therapeutic potential:

  • Cholinesterase Inhibition : Research has shown that benzodioxole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is significant in the context of neurodegenerative diseases like Alzheimer's .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. These methods can be tailored to modify the compound for improved efficacy or selectivity against biological targets:

  • Step 1 : Formation of the benzo[d]thiazole ring.
  • Step 2 : Synthesis of the dioxine backbone.
  • Step 3 : Coupling reactions to introduce the carboxylate group.

Case Study 1: Anticancer Efficacy

A novel series of benzodioxole-based thiosemicarbazone derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that specific modifications to the benzodioxole structure enhanced anticancer activity significantly .

Case Study 2: Enzyme Interaction

In another study, compounds similar to this compound were evaluated for their inhibitory effects on cholinesterases. The findings suggested a correlation between structural modifications and increased inhibitory potency .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .

Biological Activity

Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, focusing on anticancer effects, receptor binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety and a dioxine derivative. Its molecular formula is C22H22N2O4S2C_{22}H_{22}N_{2}O_{4}S_{2} with a molecular weight of 442.6 g/mol. The presence of sulfur and nitrogen in its structure contributes to its unique biological activity.

Anticancer Activity

Research indicates that derivatives of benzo[d]thiazole exhibit notable anticancer properties. For instance, compounds incorporating the benzo[d]thiazole structure have been evaluated for their cytotoxic effects on various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxicity of similar compounds on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines using the SRB assay. The results showed significant antitumor activity with IC50 values lower than standard drugs like doxorubicin in some cases .
    CompoundHepG2 IC50 (µM)HCT116 IC50 (µM)MCF-7 IC50 (µM)
    Compound A2.381.544.52
    Doxorubicin7.468.294.56
  • Mechanistic Studies : Mechanisms of action were explored through assessments of apoptosis pathways, where compounds were shown to influence proteins such as Bax and Bcl-2, indicating involvement in mitochondrial apoptosis pathways .

Receptor Binding Affinities

The compound has also been studied for its binding affinities at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and antidepressant activity.

Findings

  • High Affinity : Compounds similar to benzo[d]thiazol-2-ylmethyl derivatives exhibited high binding affinities for both serotonin receptors, with one compound showing a Ki value of 17 nM17\text{ nM} for 5-HT1A and 0.71 nM0.71\text{ nM} for 5-HT2A .
  • Antidepressant Activity : These compounds demonstrated significant antidepressant-like effects in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST), suggesting potential therapeutic applications in treating depression .

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationships of benzothiazole-containing compounds to optimize their biological activity. Modifications to the core structure have been systematically evaluated to enhance efficacy against specific targets.

Key Insights

  • Substituent Effects : Variations in substituents on the benzothiazole ring have been shown to significantly alter biological activity, emphasizing the importance of molecular design in drug development .

Q & A

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Intermediate Stability : Propargyl esters are prone to hydrolysis; anhydrous conditions and low-temperature storage are critical .
  • Chromatography Alternatives : Recrystallization (e.g., using methanol/water mixtures) replaces column chromatography for large-scale purification .

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